

Application Notes and Protocols: Investigating Endothelial Barrier Function with Carbazochrome Sodium Sulfonate Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbazochrome sodium sulfonate hydrate*

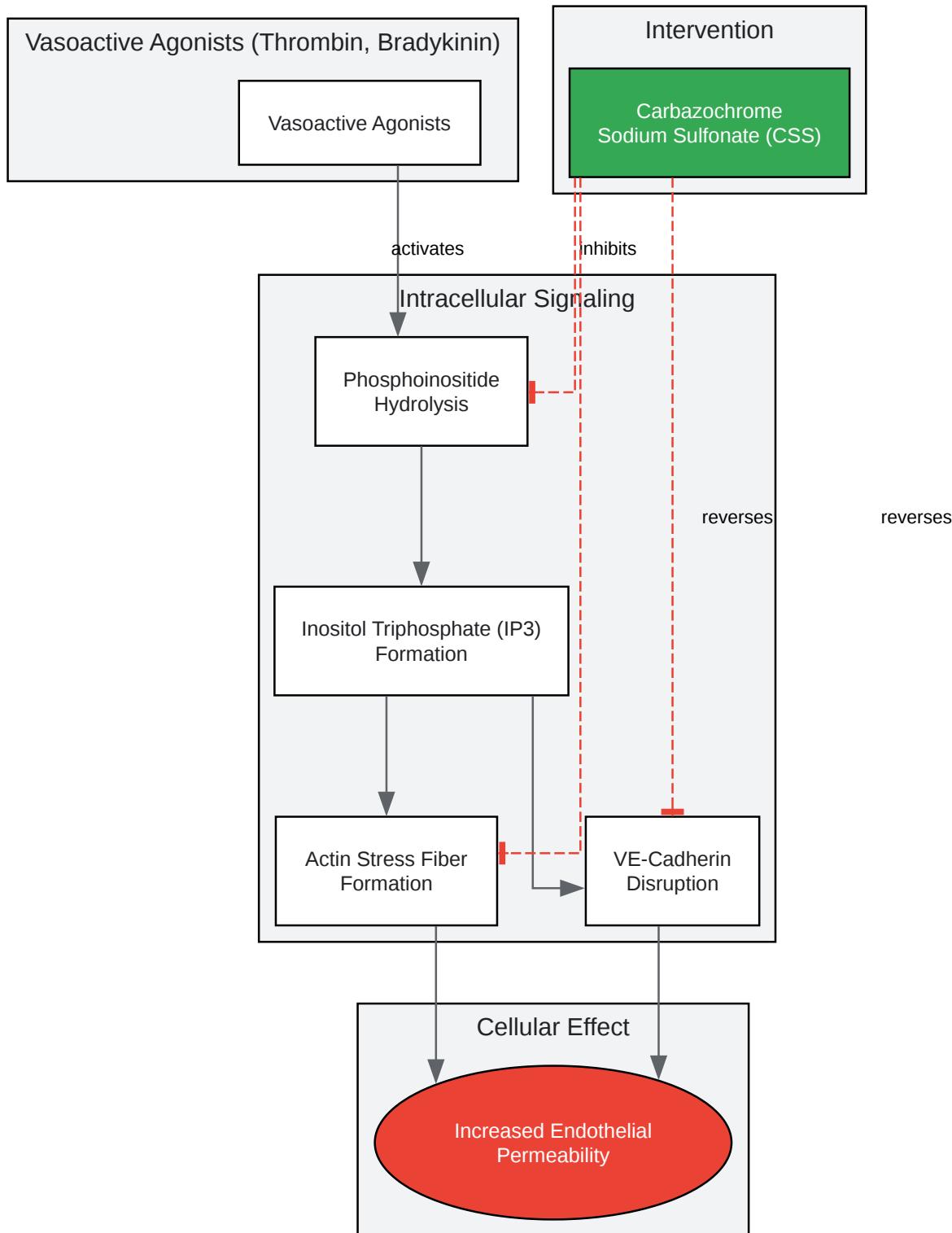
Cat. No.: *B11935121*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The vascular endothelium forms a dynamic, semi-permeable barrier that is crucial for maintaining tissue homeostasis by regulating the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues.^{[1][2]} Disruption of this endothelial barrier, leading to increased vascular permeability, is a key pathological feature in a range of conditions including inflammation, sepsis, and diabetic retinopathy.^{[3][4]} Carbazochrome sodium sulfonate (CSS), also known as AC-17, is a hemostatic agent recognized for its capillary-stabilizing properties.^{[5][6]} It has been shown to counteract endothelial barrier dysfunction induced by various vasoactive agents, making it a valuable tool for investigating the mechanisms of vascular permeability.^{[5][7]} These application notes provide detailed protocols for studying the effects of Carbazochrome sodium sulfonate on endothelial barrier function *in vitro*.


Mechanism of Action

Carbazochrome sodium sulfonate enhances endothelial barrier integrity through multiple mechanisms. A primary mode of action is the inhibition of agonist-induced phosphoinositide hydrolysis.^[5] Vasoactive agents like thrombin and bradykinin typically trigger the hydrolysis of phosphatidylinositol, leading to downstream signaling that increases intracellular calcium and

promotes endothelial cell contraction and gap formation.^[5] CSS has been shown to reduce the formation of inositol triphosphate in response to these agonists, thereby dampening this permeability-inducing cascade.^[5]

Furthermore, CSS exerts a stabilizing effect on the endothelial cytoskeleton and cell-cell junctions.^[5] In cultured endothelial cells, it reverses the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin at adherens junctions, which are induced by inflammatory mediators.^{[5][7]} By preserving the integrity of these critical junctional and cytoskeletal components, CSS helps to maintain a restrictive endothelial barrier.^{[6][8]}

Proposed Mechanism of Carbazochrome on Endothelial Barrier Function

[Click to download full resolution via product page](#)

Carbazochrome's inhibitory effect on permeability pathways.

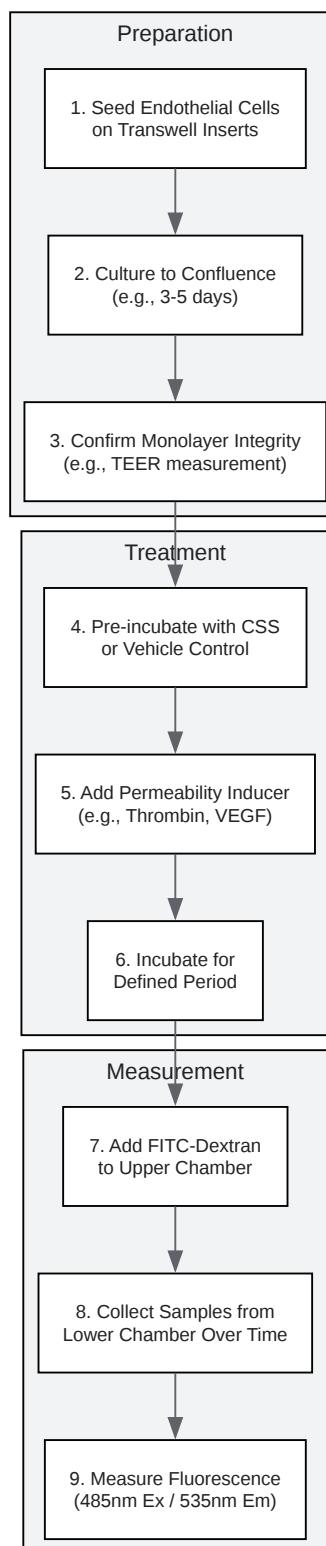
Data Presentation

The following tables summarize the quantitative findings from key in vitro and clinical studies investigating the effects of Carbazochrome sodium sulfonate.

Table 1: In Vitro Effects of Carbazochrome Sodium Sulfonate on Endothelial Barrier Dysfunction

Cell Type	Permeability Inducer	Carbazochrom e (AC-17) Concentration	Key Findings	Reference
Porcine Aortic Endothelial Cells (PAECs)	Tryptase, Thrombin, Bradykinin	0.1 - 1 μ M	Reversed the barrier dysfunction induced by the agonists.	[5]
Porcine Aortic Endothelial Cells (PAECs)	Bradykinin, Thrombin	0.1 - 10 μ M	Concentration-dependently reduced the enhancement of [3H]inositol triphosphate formation.	[5]
Porcine Aortic Endothelial Cells (PAECs)	Tryptase	0.1 - 1 μ M	Reversed the formation of actin stress fibers and disruption of VE-cadherin.	[5]
Porcine Aortic Endothelial Cells (PAECs)	Ca ²⁺ ionophores (ionomycin, A23187)	0.1 - 1 μ M	Did not affect the enhanced endothelial permeability.	[5]

Table 2: Summary of Clinical Studies on Carbazochrome Sodium Sulfonate (CSS) Efficacy


Condition Studied	Dosage / Administration	Key Quantitative Outcomes	Conclusion	Reference
Total Hip Arthroplasty (THA)	Intravenous and/or topical CSS with Tranexamic Acid (TXA)	Mean Total Blood Loss (TBL) was lower in CSS groups (605.0 - 844.8 mL) vs. placebo (1064.9 mL).	Combined application with TXA is more effective than TXA alone in reducing blood loss and inflammation.	[7][9]
Total Knee Arthroplasty (TKA)	Intravenous and/or topical CSS with TXA	TBL was lower in CSS groups (609.92 - 829.23 mL) vs. placebo (1158.26 mL).	CSS combined with TXA was more effective than TXA alone in reducing blood loss and inflammatory response.	[10]
Dengue Hemorrhagic Fever	300 mg/day for 2 days, then 150 mg on day 3	Shock developed in 8.9% of the CSS group vs. 6% in the placebo group ($p=0.44$). No significant difference in pleural effusion.	Administration of CSS does not prevent plasma leakage or shock in dengue.	[11]
Post-Gastric Endoscopic Submucosal Dissection (ESD) Bleeding	100 mg/day intravenously for 3 days	Post-ESD bleeding occurred in 5.2% of the CSS group vs. 3.8% in the non-CSS group ($p=0.783$).	CSS administration was not effective for preventing post-ESD bleeding.	[12][13]

Experimental Protocols

Protocol 1: In Vitro Endothelial Permeability Assay (Transwell Model)

This protocol assesses endothelial barrier function by measuring the passage of a fluorescent tracer across an endothelial cell monolayer cultured on a semi-permeable membrane.[\[1\]](#)

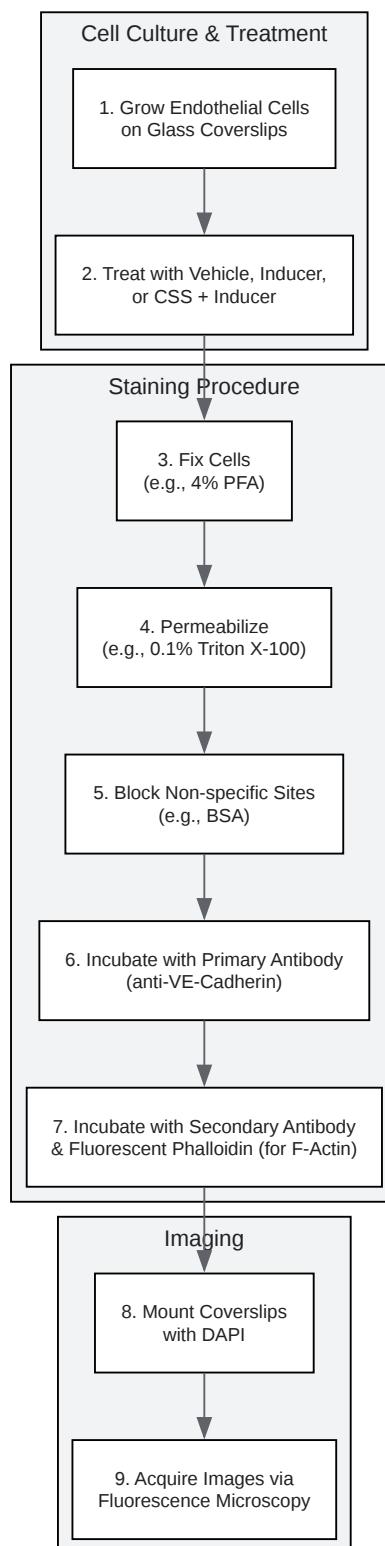
Workflow for In Vitro Transwell Permeability Assay

[Click to download full resolution via product page](#)

Transwell permeability assay workflow.

Materials:

- Endothelial cells (e.g., HUVEC, PAEC)
- Endothelial Cell Growth Medium (EGM)
- 24-well plate with Transwell inserts (e.g., 0.4 μ m pore size)
- **Carbazochrome sodium sulfonate hydrate (CSS)**
- Permeability-inducing agent (e.g., thrombin, bradykinin, VEGF)
- FITC-Dextran (e.g., 70 kDa)
- Phosphate-Buffered Saline (PBS)
- Fluorescence plate reader


Procedure:

- Cell Seeding: Culture endothelial cells on the upper surface of the Transwell inserts at a high density. Allow cells to grow to a confluent monolayer. Barrier properties typically develop over 3-5 days.
- Treatment: a. Gently wash the cell monolayer with pre-warmed PBS. b. Pre-incubate the cells with various concentrations of CSS (e.g., 0.1 - 10 μ M) or vehicle control in fresh medium for 1-2 hours. c. Add the permeability-inducing agent to the upper chamber and incubate for the desired time (e.g., 30 minutes to 4 hours).
- Permeability Measurement: a. After incubation with the permeability agent, add FITC-Dextran to the upper chamber to a final concentration of 1 mg/mL. b. At various time points (e.g., 15, 30, 60, 120 minutes), collect a sample from the lower chamber. c. Replace the collected volume with fresh medium.
- Quantification: a. Measure the fluorescence intensity of the samples from the lower chamber using a plate reader (Excitation: ~485 nm, Emission: ~535 nm). b. Calculate the rate of tracer passage to determine the permeability coefficient. Compare the rates between control, agonist-treated, and CSS + agonist-treated groups.

Protocol 2: Immunofluorescence Staining for VE-Cadherin and Actin Cytoskeleton

This protocol allows for the visualization of key structural components of the endothelial barrier, providing qualitative insights into the effects of CSS.[\[5\]](#)

Workflow for Immunofluorescence Staining

[Click to download full resolution via product page](#)

Immunofluorescence staining workflow.

Materials:

- Endothelial cells cultured on sterile glass coverslips
- Treatment agents (CSS, permeability inducer)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- 0.1% Triton X-100 in PBS for permeabilization
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody: anti-VE-cadherin
- Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
- Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 568) for F-actin staining
- Mounting medium with DAPI for nuclear counterstaining

Procedure:

- Cell Culture and Treatment: Grow endothelial cells to confluence on glass coverslips. Treat the cells as described in Protocol 1 (e.g., control, inducer alone, CSS pre-treatment followed by inducer).
- Fixation and Permeabilization: a. Wash cells gently with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Blocking and Staining: a. Wash three times with PBS. b. Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding. c. Incubate with the primary anti-VE-cadherin antibody (diluted in blocking buffer) overnight at 4°C. d. Wash three times with PBS. e. Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Mounting and Imaging: a. Wash three times with PBS. b. Mount the coverslips onto glass slides using mounting medium containing DAPI. c. Image the cells using a fluorescence or

confocal microscope. Analyze the distribution of VE-cadherin at cell junctions and the organization of the actin cytoskeleton. Look for continuous junctional staining and cortical actin in healthy monolayers, versus disrupted junctions and stress fibers in permeabilized cells.

Conclusion

Carbazochrome sodium sulfonate serves as an effective agent for stabilizing the endothelial barrier against various inflammatory and vasoactive stimuli. The protocols outlined here provide robust methods for researchers to investigate the mechanisms of endothelial permeability and to evaluate the efficacy of potential barrier-protective compounds. By employing both quantitative permeability assays and qualitative imaging techniques, a comprehensive understanding of the role of CSS and the regulation of endothelial barrier function can be achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of endothelial barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]

- 9. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemostatic and Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Failure of carbazochrome sodium sulfonate (AC-17) to prevent dengue vascular permeability or shock: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazochrome sodium sulfonate is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbazochrome sodium sulfonate is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating Endothelial Barrier Function with Carbazochrome Sodium Sulfonate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11935121#investigating-endothelial-barrier-function-with-carbazochrome-sodium-sulfonate-hydrate\]](https://www.benchchem.com/product/b11935121#investigating-endothelial-barrier-function-with-carbazochrome-sodium-sulfonate-hydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com